molecular formula C19H19Cl2N3O2S B3704228 3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide

3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide

Cat. No.: B3704228
M. Wt: 424.3 g/mol
InChI Key: FGTATSPDLAUHHQ-UHFFFAOYSA-N
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Description

3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide is an organic compound with the molecular formula C19H19Cl2N3O2S This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxybenzamide group

Preparation Methods

The synthesis of 3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide typically involves a series of organic reactions. The preparation methods often include the following steps :

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways . The pyrrolidine ring and the methoxybenzamide group play crucial roles in its binding to these targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide can be compared with other similar compounds, such as :

    3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methoxybenzamide: This compound has a similar structure but with a bromo group instead of a chloro group.

    Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents and functional groups can be compared based on their biological activities and chemical properties.

Properties

IUPAC Name

3-chloro-N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S/c1-26-17-7-4-12(10-15(17)21)18(25)23-19(27)22-13-5-6-16(14(20)11-13)24-8-2-3-9-24/h4-7,10-11H,2-3,8-9H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTATSPDLAUHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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